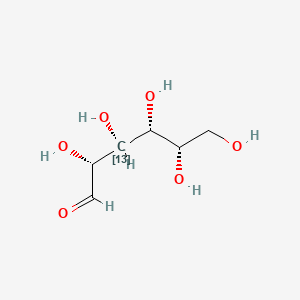
L-Idose-13C-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Idose-13C-1 is a stable isotope-labeled compound, specifically the 13C-labeled form of L-Idose. L-Idose is a monosaccharide, which is the L-isomer of D-Idose. The incorporation of the 13C isotope makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Idose-13C-1 involves the incorporation of the 13C isotope into the L-Idose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of the isotope. The exact synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process is optimized to ensure high yield and purity, and it often involves multiple steps, including purification and quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
L-Idose-13C-1 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: Various substitution reactions can occur, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include acids, alcohols, and substituted derivatives of this compound. These products are often used in further research and applications .
Scientific Research Applications
L-Idose-13C-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of carbohydrates in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes .
Mechanism of Action
The mechanism of action of L-Idose-13C-1 involves its incorporation into various biochemical pathways. The 13C isotope acts as a tracer, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in the metabolism and action of this compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Idose-13C-1 include other isotope-labeled monosaccharides, such as:
D-Idose-13C-1: The D-isomer of L-Idose labeled with 13C.
L-Glucose-13C-1: The L-isomer of glucose labeled with 13C.
D-Glucose-13C-1: The D-isomer of glucose labeled with 13C
Uniqueness
This compound is unique due to its specific labeling with the 13C isotope and its L-configuration. This makes it particularly useful in studies where the differentiation between L- and D-isomers is crucial. Its unique properties allow for precise tracking and analysis in various scientific research applications .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(313C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i5+1 |
InChI Key |
GZCGUPFRVQAUEE-SMXRVYQBSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([13C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine](/img/structure/B12402087.png)
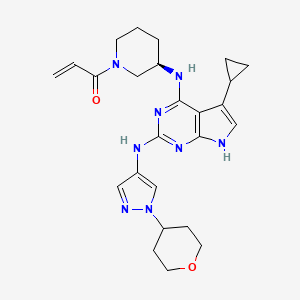
![N-[(2-methoxy-4-nitrophenyl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]-4-(3-sulfanylidenedithiol-4-yl)benzamide](/img/structure/B12402101.png)
![2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12402102.png)
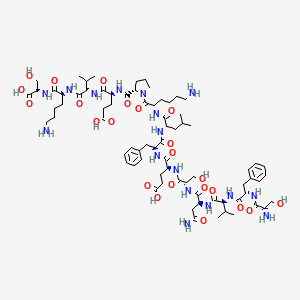
![6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12402118.png)
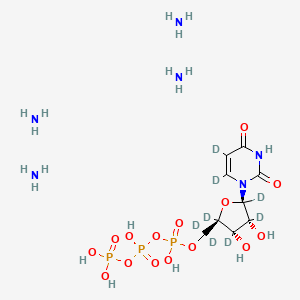
![2'-Amino-2-(6,8-dibromo-7-hydroxy-2-oxochromen-3-yl)-7-(diethylamino)spiro[chromene-4,3'-isoindole]-1'-one](/img/structure/B12402148.png)
![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)

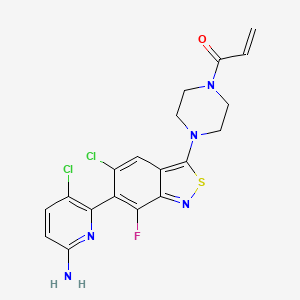

![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)

